tert-butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate
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Overview
Description
tert-Butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group attached to a piperidine ring. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-3-methyl-piperidine-1-carboxylate with appropriate reagents under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved using flow microreactor systems. These systems allow for efficient and sustainable synthesis by enabling precise control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity of the compound .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents, such as sodium azide or sodium hydride, under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butyl group can lead to the formation of primary alcohols .
Scientific Research Applications
tert-Butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
- tert-Butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate
- tert-Butyl (3S)-3-amino-3-methyl-piperidine-1-carboxylate
- tert-Butyl (3R)-3-hydroxy-3-methyl-piperidine-1-carboxylate
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and binding properties. This compound’s unique structure makes it valuable in the synthesis of complex molecules and in the study of biological systems .
Properties
IUPAC Name |
tert-butyl (3R)-3-amino-3-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-5-6-11(4,12)8-13/h5-8,12H2,1-4H3/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSYZMZEARMCMK-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN(C1)C(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.